molecular formula C19H17NO B12883964 Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)- CAS No. 96757-78-7

Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)-

Cat. No.: B12883964
CAS No.: 96757-78-7
M. Wt: 275.3 g/mol
InChI Key: KWYAOCOMUYWJDH-UHFFFAOYSA-N
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Description

“Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)-” is a substituted pyrrole derivative characterized by a ketone functional group at the 3-position of the pyrrole ring, with methyl and phenyl substituents at the 2- and 1,5-positions, respectively. Pyrrole derivatives are of significant interest in medicinal and materials chemistry due to their electronic properties and biological activity. Key characterization techniques include IR spectroscopy (e.g., carbonyl stretch at ~1651 cm⁻¹) and NMR spectroscopy (e.g., methyl signals at δ 2.10–2.42 ppm and aromatic proton resonances between δ 7.22–8.35 ppm) .

Properties

CAS No.

96757-78-7

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(2-methyl-1,5-diphenylpyrrol-3-yl)ethanone

InChI

InChI=1S/C19H17NO/c1-14-18(15(2)21)13-19(16-9-5-3-6-10-16)20(14)17-11-7-4-8-12-17/h3-13H,1-2H3

InChI Key

KWYAOCOMUYWJDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of benzoin derivatives, 1,3-dicarbonyl compounds, and ammonium acetate using acidic alumina as a heterogeneous catalyst in refluxing ethanol . This method is efficient and yields high amounts of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Pyrrole Ring Positions) Melting Point (°C) Key Spectral Features (IR/NMR) Biological Activity References
1-(2-Methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone 1,5-diphenyl; 2-methyl; 3-ketone Not reported IR: ~1651 cm⁻¹ (C=O); NMR: δ 2.10–2.42 (CH₃) Not explicitly studied
1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone 1,4-diphenyl; 2-methyl; 3-ketone 104–106 IR: 1651 cm⁻¹; NMR: δ 7.31–7.50 (aromatic) None reported
1-(2-Chlorophenyl)ethanone 2-chlorophenyl; ketone Not reported NMR: δ 2.42 (CH₃CO); IR: 1680 cm⁻¹ (C=O) Intermediate in drug synthesis
2-Chloro-1-[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone Chloro, methoxy, methyl substituents Not reported Structural complexity; no spectral data Potential antimicrobial use

Electronic and Physicochemical Properties

  • Hydrogen Bonding : Pyrrole derivatives with ketone groups can act as hydrogen-bond acceptors, influencing crystal packing (e.g., graph-set analysis in ) .

Biological Activity

Ethanone, 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, characterization, and biological evaluations of this compound and its derivatives.

Synthesis and Characterization

The synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone involves a multi-component reaction utilizing phenacyl bromide, substituted aryl amines, and acetylacetone. The reaction is facilitated by a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under reflux conditions in ethanol. The synthesized compounds were characterized using spectroscopic techniques including 1H^{1}H NMR, 13C^{13}C NMR, and LCMS (Liquid Chromatography-Mass Spectrometry) .

Table 1: Characterization Data of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone Derivatives

CompoundYield (%)1H^{1}H NMR (δ ppm)Molecular FormulaLCMS (m/z)
4a857.64-7.35 (m, 10H), 6.14 (s, 1H), 1.87 (s, 3H), 0.86 (s, 3H)C19H17NO274.25
4b----
...............

Biological Activity

The biological activity of the synthesized ethanone derivatives has been evaluated primarily for their antibacterial properties. The compounds were tested against various bacterial strains including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. The results indicated varying degrees of antibacterial activity.

Table 2: Antibacterial Activity of Ethanone Derivatives

CompoundE. coli (mm)P. aeruginosa (mm)B. subtilis (mm)S. aureus (mm)
4a07090809
4b14161315
4c15151416
...............

The data shows that compounds such as 4b , 4c , 4d , and 4e exhibited moderate to high antibacterial activity against the tested strains, while compound 4a demonstrated limited effectiveness due to its lack of electron donating groups .

Case Studies

In a study conducted by Krishnarao et al., the antimicrobial efficacy of the synthesized compounds was assessed using the diffusion method. The results indicated that structural modifications significantly influenced the antibacterial potency of the derivatives . For instance, the introduction of halogen substituents enhanced lipophilicity and improved cell penetration rates.

Additionally, research highlighted the potential use of these compounds as leads for developing new antibacterial agents targeting resistant strains of bacteria .

Q & A

Basic: What synthetic methodologies are employed for the preparation of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone, and how is its purity validated?

Methodological Answer:
The compound is synthesized via a three-component reaction involving phenylacetylene, methylamine, and acetylacetone, catalyzed by iodine (I₂) under reflux conditions. Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.

  • Workup : Dilution with water, extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and purification via column chromatography.

  • Characterization :

    ParameterData
    Melting Point104–106°C (Lit. 105–107°C)
    IR (neat, cm⁻¹)3059, 3029, 1651 (C=O), 1503, 1402
    ¹H NMR (CDCl₃, δ ppm)2.10 (s, 3H), 2.42 (s, 3H), 6.67 (s, 1H), 7.31–7.50 (m, 10H)

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:
While direct toxicity data for this compound is limited, analogous pyrrole derivatives with nitro or amino substituents exhibit mutagenic potential and require stringent precautions:

  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., NOₓ vapors).
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Storage : In airtight containers away from heat or oxidizing agents .

Advanced: How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

Methodological Answer:
Hydrogen bonding networks are characterized using graph set analysis (Etter’s formalism), which categorizes interactions into motifs (e.g., chains, rings). Steps include:

Data Collection : High-resolution X-ray diffraction.

Geometric Analysis : Measure bond distances (e.g., O/N–H⋯O/N) and angles.

Graph Set Notation : Assign descriptors (e.g., R22(8)R_2^2(8)) to hydrogen-bonded rings or chains .
For pyrrole derivatives, the 2-methyl and acetyl groups influence packing via C–H⋯π or π-π interactions .

Advanced: What crystallographic refinement strategies are optimal for resolving structural ambiguities in this compound?

Methodological Answer:
The SHELX suite (e.g., SHELXL for refinement) is widely used:

  • Data Input : Merge high-resolution datasets (≤1.0 Å) to minimize twinning effects.
  • Refinement Parameters : Anisotropic displacement parameters for non-H atoms; isotropic for H atoms.
  • Validation : Check R-factor convergence (R1<0.05R_1 < 0.05), residual electron density, and Hirshfeld surface analysis .

Advanced: How do substituents on the pyrrole ring influence the compound’s spectroscopic properties?

Methodological Answer:
Substituent effects are studied via comparative spectroscopy:

  • ¹H NMR : Electron-withdrawing groups (e.g., acetyl) deshield adjacent protons, shifting signals downfield.
  • IR : C=O stretches (~1650 cm⁻¹) are sensitive to conjugation with aromatic systems.
  • Case Study : In 1-(2-methyl-1,5-diphenylpyrrol-3-yl)ethanone, the acetyl group at position 3 causes distinct splitting in aromatic proton signals due to restricted rotation .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Optimize Geometry : Determine lowest-energy conformation.

Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for nucleophilic attack (e.g., acetyl carbonyl).

Transition State Analysis : Identify activation barriers for specific reaction pathways .

Advanced: What strategies resolve contradictions in reported melting points or spectral data for structurally similar derivatives?

Methodological Answer:
Discrepancies arise from polymorphism or impurities. Mitigation steps:

Recrystallization : Use solvents like ethanol/water to isolate pure polymorphs.

DSC/TGA : Differential scanning calorimetry to confirm phase transitions.

Cross-Validation : Compare IR/NMR with authentic samples or computational simulations (e.g., ChemDraw NMR predictors) .

Basic: What analytical techniques are critical for distinguishing regioisomers in pyrrole-ethanone derivatives?

Methodological Answer:

  • NOESY NMR : Detects spatial proximity of substituents (e.g., methyl vs. phenyl groups).
  • X-ray Crystallography : Unambiguous assignment via unit cell parameters and hydrogen bonding motifs.
  • Mass Spectrometry : Fragmentation patterns differentiate substituent positions (e.g., loss of COCH₃ vs. CH₃) .

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